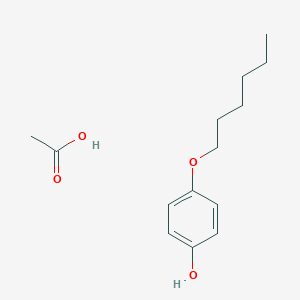
Acetic acid--4-(hexyloxy)phenol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–4-(hexyloxy)phenol (1/1) is a chemical compound that belongs to the class of phenolic compounds. Phenolic compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . This compound is characterized by the presence of a phenol moiety substituted with a hexyloxy group and an acetic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid–4-(hexyloxy)phenol (1/1) typically involves the acetylation of 4-(hexyloxy)phenol with acetic anhydride. This reaction is usually carried out under solvent-free conditions using a catalyst such as Brønsted acidic ionic liquids . The reaction conditions include moderate temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid–4-(hexyloxy)phenol (1/1) undergoes various chemical reactions, including:
Oxidation: Phenolic compounds are easily oxidized to quinones.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenol moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: Para-benzoquinone.
Reduction: Hydroquinone.
Substitution: Various substituted phenols depending on the reagent used.
Applications De Recherche Scientifique
Acetic acid–4-(hexyloxy)phenol (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid–4-(hexyloxy)phenol (1/1) involves its interaction with various molecular targets. The phenol moiety can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals . Additionally, the compound’s antimicrobial properties may result from its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxybenzoic acid: Similar structure but with a carboxyl group instead of an acetic acid group.
4-Hexyloxyphenol: Lacks the acetic acid group.
Uniqueness: Acetic acid–4-(hexyloxy)phenol (1/1) is unique due to the presence of both the hexyloxy and acetic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to simpler phenolic compounds .
Propriétés
Numéro CAS |
301336-57-2 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
acetic acid;4-hexoxyphenol |
InChI |
InChI=1S/C12H18O2.C2H4O2/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;1-2(3)4/h6-9,13H,2-5,10H2,1H3;1H3,(H,3,4) |
Clé InChI |
OUJYQVKEBGUDDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


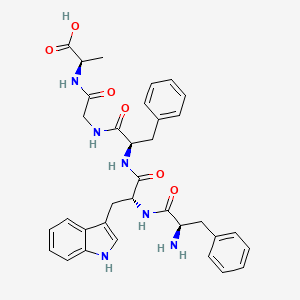

![11-[4-Methoxy-3-(methylsulfanyl)phenyl]undeca-2,4,6,8,10-pentaenal](/img/structure/B12585407.png)
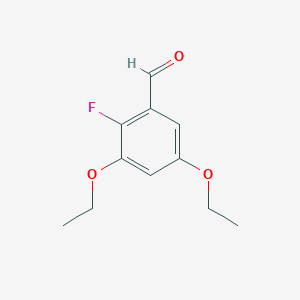
![1-[2-(Benzenesulfonyl)ethyl]piperidin-4-one](/img/structure/B12585415.png)
![3-[4-(Acryloyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12585417.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
![2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile](/img/structure/B12585433.png)
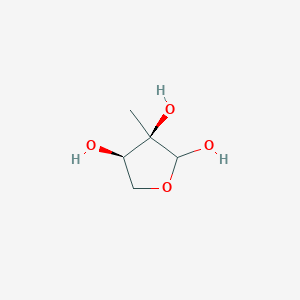
![6-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12585446.png)
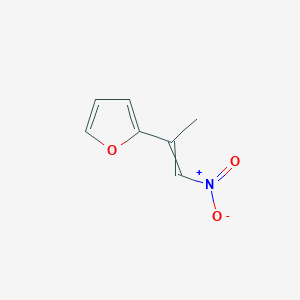

![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)
